Etalocib

Catalog No.
S548204
CAS No.
161172-51-6
M.F
C33H33FO6
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etalocib

CAS Number

161172-51-6

Product Name

Etalocib

IUPAC Name

2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid

Molecular Formula

C33H33FO6

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37)

InChI Key

YFIZRWPXUYFCSN-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-propyl-3-(3-(2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy)propoxy)phenoxy)benzoic acid, LY 293111, LY-293111, LY293111, VML295

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O

Isomeric SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)[O-])OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O.[Na+]

Description

The exact mass of the compound Etalocib is 285.30316 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leukotriene Receptor Antagonism

Etalocib acts as an antagonist for Leukotriene B4 Receptors (BLT1 and BLT2) []. Leukotrienes are lipid mediators involved in inflammatory responses, allergic reactions, and airway constriction []. By blocking these receptors, etalocib could potentially dampen inflammatory processes associated with various conditions.

Studying Inflammatory Diseases

Researchers have explored etalocib's use in animal models of inflammatory diseases like colitis. These studies aimed to understand if blocking leukotriene receptors with etalocib could alleviate inflammation and tissue damage.

Atopic Dermatitis Research

Atopic dermatitis, also known as eczema, is a chronic inflammatory skin condition. Studies have investigated etalocib alongside other BLT1/BLT2 receptor antagonists for their potential role in managing atopic dermatitis [].

Etalocib is a synthetic compound primarily investigated for its potential therapeutic applications in oncology. It is classified as a second-generation selective leukotriene B4 receptor antagonist, and it also functions as a peroxisome proliferator-activated receptor gamma agonist. The chemical formula of Etalocib is C33H33FO6C_{33}H_{33}FO_{6}, and its molecular weight is approximately 544.619 g/mol. The compound has been studied in clinical trials for various cancers, including non-small cell lung cancer and pancreatic cancer, as well as inflammatory conditions such as asthma and ulcerative colitis .

Etalocib's mechanism of action is two-fold:

  • LTB4 Receptor Antagonism

    LTB4 is a potent inflammatory mediator that plays a role in tumor growth and metastasis. Etalocib binds to LTB4 receptors on immune cells, preventing LTB4 from signaling and thereby reducing inflammation and potentially suppressing tumor progression [, ].

  • PPARγ Activation

    PPARγ is a nuclear receptor that regulates various cellular processes, including cell proliferation and differentiation. Etalocib acts as an agonist for PPARγ, potentially leading to the inhibition of cancer cell growth and promotion of cell death (apoptosis) [].

Etalocib's mechanism of action involves the antagonism of the leukotriene B4 receptor, which plays a significant role in inflammatory responses. The compound inhibits the binding of leukotriene B4, a potent pro-inflammatory mediator, thus potentially reducing inflammation and associated symptoms. Additionally, its role as a peroxisome proliferator-activated receptor gamma agonist suggests involvement in metabolic regulation, although the specific

Etalocib exhibits notable biological activity primarily through its interaction with the leukotriene B4 receptor. This receptor is implicated in various inflammatory processes and immune responses. By blocking this receptor, Etalocib may reduce inflammation and modulate immune responses, which is particularly relevant in cancer therapy where inflammation can contribute to tumor progression. In vitro studies have demonstrated that Etalocib induces apoptosis (programmed cell death) and inhibits proliferation in human pancreatic cancer cells .

The synthesis of Etalocib involves multi-step organic reactions that typically include the formation of key intermediates followed by functional group modifications. While specific detailed synthetic routes are proprietary or not widely published, it generally includes the following steps:

  • Formation of Biphenyl Derivatives: Starting from appropriate biphenyl precursors.
  • Introduction of Functional Groups: Such as hydroxyl groups and fluorine atoms through electrophilic aromatic substitution.
  • Coupling Reactions: To form ether linkages between different aromatic systems.
  • Final Modifications: To achieve the desired carboxylic acid functionality.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Studies investigating Etalocib's interactions with other compounds reveal its potential synergistic effects when combined with other therapeutic agents targeting similar pathways. For instance:

  • Combination with Chemotherapeutics: Enhancing the efficacy of standard chemotherapy regimens.
  • Interactions with Other Receptor Agonists/Antagonists: Potential modulation of effects when used alongside other anti-inflammatory or immunomodulatory drugs.

These interactions are crucial for understanding how Etalocib can be effectively integrated into treatment protocols for various diseases .

Several compounds share structural or functional similarities with Etalocib, particularly within the classes of leukotriene antagonists or peroxisome proliferator-activated receptor modulators. Notable examples include:

Compound NameMechanism of ActionUnique Features
MontelukastLeukotriene receptor antagonistPrimarily used for asthma management
ZafirlukastLeukotriene receptor antagonistSimilar action but different pharmacokinetics
PioglitazonePPAR gamma agonistPrimarily used for diabetes management
RosiglitazonePPAR gamma agonistAssociated with cardiovascular risks

Etalocib's unique combination of properties as both a leukotriene B4 antagonist and a peroxisome proliferator-activated receptor gamma agonist distinguishes it from these compounds, potentially offering broader therapeutic applications in both oncology and inflammatory diseases .

Etalocib is a synthetic diaryl ether carboxylic acid derivative with the International Union of Pure and Applied Chemistry (IUPAC) systematic name: 2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid [1] [2]. This compound represents a complex aromatic structure featuring multiple phenyl rings interconnected through ether linkages and terminated with a carboxylic acid functional group.

The molecular structure of Etalocib consists of a biphenyl core system where one phenyl ring carries a fluorine substituent at the para position, while the other contains an ethyl group and a hydroxyl group. These aromatic systems are connected through a propyl ether bridge to another substituted phenyl ring, which in turn is linked via an ether bond to a benzoic acid moiety [3] [4]. The structural complexity arises from the presence of multiple aromatic rings, flexible alkyl chains, and polar functional groups that contribute to its unique physicochemical properties.

The chemical structure can be represented through various standardized notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation for Etalocib is: CCCc1c(OCCCOc2cc(O)c(cc2CC)c2ccc(F)cc2)cccc1Oc1ccccc1C(O)=O [5] [6]. The International Chemical Identifier (InChI) representation provides a more detailed structural description: 1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37) [5] [6].

Physicochemical Properties

Molecular Formula (C33H33FO6) and Weight (544.6 g/mol)

Etalocib possesses the molecular formula C33H33FO6, indicating a composition of thirty-three carbon atoms, thirty-three hydrogen atoms, one fluorine atom, and six oxygen atoms [7] [8] [3]. The molecular weight is consistently reported as 544.6 g/mol across multiple reliable sources [3] [4] [9]. The monoisotopic mass, which represents the mass of the molecule calculated using the most abundant isotope of each element, is 544.226116946 g/mol [8] [5].

PropertyValueSource
Molecular FormulaC₃₃H₃₃FO₆Multiple sources [7] [8] [3]
Molecular Weight544.6 g/molPubChem/DrugBank [8] [3]
Monoisotopic Mass544.226116946 g/molDrugBank [8]
CAS Registry Number161172-51-6Multiple sources [1] [10] [2]

The high molecular weight of Etalocib places it above the traditional Lipinski Rule of Five threshold of 500 Da, suggesting potential challenges in oral bioavailability and membrane permeability. However, this molecular weight is within the range commonly observed for many approved pharmaceutical compounds, particularly those designed for specific therapeutic targets.

Solubility and Partition Coefficient

Etalocib demonstrates limited aqueous solubility, being classified as insoluble in water at 25°C [9]. However, the compound shows good solubility in organic solvents, with 100 mg/mL (183.61 mM) solubility in dimethyl sulfoxide (DMSO) and 50 mg/mL (91.8 mM) solubility in ethanol at 25°C [9]. This solubility profile is characteristic of lipophilic compounds and aligns with its structural features containing multiple aromatic rings and hydrophobic alkyl chains.

SolventSolubilityTemperatureSource
DMSO100 mg/mL (183.61 mM)25°CSelleck Chemicals [9]
Ethanol50 mg/mL (91.8 mM)25°CSelleck Chemicals [9]
WaterInsoluble25°CSelleck Chemicals [9]

The partition coefficient data for Etalocib is notably limited in the available literature. Multiple safety data sheets and technical documents explicitly state that partition coefficient data is not available [11] [12] [13]. This absence of experimental partition coefficient values represents a significant gap in the physicochemical characterization of this compound, particularly given the importance of lipophilicity in predicting biological activity and pharmaceutical properties.

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of Etalocib can be analyzed through its structural features. The molecule contains several functional groups capable of participating in hydrogen bonding interactions. These include the carboxylic acid group (-COOH), the phenolic hydroxyl group (-OH), and multiple ether oxygen atoms that can serve as hydrogen bond acceptors [14] [15].

The carboxylic acid functionality provides both hydrogen bond donor and acceptor capabilities, with the hydroxyl hydrogen serving as a donor and the carbonyl oxygen acting as an acceptor. The phenolic hydroxyl group similarly functions as both donor and acceptor. The ether linkages throughout the molecule contribute additional hydrogen bond acceptor sites through their oxygen atoms [14] [16].

The hydrogen bonding pattern significantly influences the compound's intermolecular interactions, affecting properties such as crystal packing, solubility, and biological target recognition. The presence of multiple hydrogen bonding sites may contribute to the compound's ability to form specific interactions with biological targets while also influencing its pharmacokinetic properties [16] [17].

Topological Polar Surface Area

The topological polar surface area (TPSA) represents a critical molecular descriptor for predicting membrane permeability and oral bioavailability [18] [19]. TPSA is calculated as the sum of surfaces of polar atoms, primarily oxygen and nitrogen, along with their attached hydrogen atoms [18] [20].

For Etalocib, the TPSA can be estimated based on its structural components. The molecule contains six oxygen atoms distributed across carboxylic acid, phenolic hydroxyl, and ether functionalities. According to established TPSA calculation methods, each oxygen atom contributes specific surface area values depending on its chemical environment [20]. However, specific experimental or calculated TPSA values for Etalocib were not found in the available literature sources.

The TPSA value is particularly relevant for predicting the compound's ability to cross biological membranes. Compounds with TPSA values greater than 140 Ų typically exhibit poor cell membrane permeation, while those with TPSA values below 90 Ų are more likely to cross the blood-brain barrier [18] [19]. The multiple polar functional groups in Etalocib suggest a relatively high TPSA value, which may impact its membrane permeability characteristics.

Structural Analysis and Characterization

The structural analysis of Etalocib reveals a complex molecular architecture characterized by conformational flexibility and multiple aromatic systems. The compound can be described as having a linear arrangement of aromatic rings connected through flexible ether linkages, providing the molecule with considerable conformational degrees of freedom [21] [22].

The central structural feature consists of a biphenyl system where one ring carries a fluorine substituent and the other contains ethyl and hydroxyl substituents. This biphenyl core is connected via a three-carbon propyl ether bridge to another substituted aromatic ring, which is further linked through an ether bond to a benzoic acid terminus. This extended structure creates a molecule with distinct hydrophobic and hydrophilic regions [4] [21].

The presence of multiple rotatable bonds, particularly around the ether linkages and alkyl chains, contributes to the molecule's conformational flexibility. This flexibility may be advantageous for biological target recognition but could potentially impact oral bioavailability due to increased conformational entropy [23] [24]. The aromatic rings provide rigid structural elements that may be important for specific protein-ligand interactions and binding affinity.

Spectroscopic characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure of Etalocib in various research contexts. The compound's mass spectral fragmentation patterns and NMR chemical shifts provide detailed insights into its structural features and can be used for analytical identification and purity assessment [22] [25].

Isomeric Forms and Stereochemistry

Etalocib exhibits a notably simple stereochemical profile despite its structural complexity. The compound is classified as achiral, meaning it does not possess any stereogenic centers that would give rise to enantiomers [5] [6]. This achiral nature is confirmed by multiple authoritative sources, including the NCATS Inxight Drugs database, which reports zero defined stereocenters and no optical activity [5] [6].

PropertyValueSource
StereochemistryAchiralNCATS Inxight Drugs [5]
Optical ActivityNoneNCATS Inxight Drugs [5]
Defined Stereocenters0/0NCATS Inxight Drugs [5]
E/Z Centers0NCATS Inxight Drugs [5]
Charge0NCATS Inxight Drugs [5]

The absence of stereogenic centers simplifies the synthetic preparation and analytical characterization of Etalocib, as there is no need to control or separate enantiomeric forms. This also eliminates potential complications related to differential biological activities of stereoisomers, which can be significant in pharmaceutical development [26] [27].

The compound also lacks E/Z geometric isomerism centers, as indicated by the reported zero E/Z centers [5] [6]. This is consistent with the structural analysis showing that all double bonds in the molecule are aromatic in nature, which do not exhibit cis-trans isomerism. The molecular structure contains only aromatic double bonds within the benzene rings, eliminating the possibility of geometric isomerism [26] [27].

While Etalocib itself does not exhibit stereoisomerism, conformational isomerism (rotamerism) is possible due to the presence of multiple rotatable bonds, particularly around the ether linkages and the propyl chains. These conformational changes do not represent discrete isomeric forms but rather a continuum of molecular shapes that may influence biological activity and physicochemical properties.

Chemical Stability and Degradation Pathways

The chemical stability of Etalocib and its potential degradation pathways are important considerations for pharmaceutical development and storage. Based on the molecular structure and functional groups present, several potential sites of chemical instability can be identified [28].

The carboxylic acid functionality represents a relatively stable chemical group under normal storage conditions but may undergo hydrolysis or decarboxylation under extreme pH or temperature conditions. The ester-like character of the carboxylic acid group makes it susceptible to basic hydrolysis, particularly in aqueous alkaline environments [28]. This type of degradation would result in the formation of the corresponding carboxylate salt and potentially lead to further structural modifications.

The ether linkages throughout the molecule are generally considered chemically stable under normal conditions. However, prolonged exposure to strong acids or elevated temperatures could potentially lead to ether cleavage reactions. The phenolic hydroxyl group may be susceptible to oxidation reactions, particularly in the presence of light, air, or metal catalysts, potentially leading to the formation of quinone-like degradation products [28].

The fluorinated aromatic ring is expected to be highly stable due to the strength of the carbon-fluorine bond. Fluorine substitution often enhances the metabolic stability of pharmaceutical compounds by reducing susceptibility to enzymatic oxidation and other biotransformation reactions.

Storage recommendations for Etalocib typically include protection from light and moisture, storage at reduced temperatures (often -20°C for research quantities), and use of inert atmosphere when possible [4] [1]. These conditions help minimize potential degradation reactions and maintain compound integrity over extended periods. The compound should be kept in tightly sealed containers to prevent exposure to atmospheric moisture and oxygen, which could catalyze oxidative degradation processes.

The Ullmann ether synthesis represents the primary synthetic route for Etalocib construction, employing a copper-catalyzed diaryl ether formation as the key bond-forming step [1]. This classical method involves the nucleophilic aromatic substitution of an aryl halide by a phenoxide anion in the presence of copper catalyst and base.
The synthesis begins with 1,3-dimethoxybenzene (VII), which undergoes deprotonation and alkylation to provide compound (VIII) [1]. The critical Ullmann ether formation occurs through demethylation of compound (VIII) with molten pyridinium hydrochloride to generate diol (IX) [1]. Subsequently, the coupling of diol (IX) with methyl 2-iodobenzoate in the presence of copper and potassium carbonate in refluxing pyridine provides the target phenol (X) [1].

The Ullmann condensation or Ullmann-type reaction is a copper-promoted conversion of aryl halides to aryl ethers [2]. Traditional Ullmann ether synthesis requires high-boiling, polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide and high temperatures (often in excess of 210°C) with stoichiometric amounts of copper [2]. The methodology has improved significantly with the introduction of soluble copper catalysts supported by diamines and acetylacetonate ligands [2].

The reaction mechanism of the Ullmann ether synthesis involves three main steps [3]: First, the introduction of the aryl halide to an excess of metallic copper at relatively high temperatures results in the production of an active copper(I) species [3]. Second, this copper(I) species undergoes additional oxidative addition with another haloarene molecule, linking the two molecules together [3]. Finally, the copper compound undergoes reductive elimination, resulting in the formation of a new carbon-carbon bond between the two aryl compounds [3].

Reaction StepReagents/ConditionsTemperature (°C)Key Features
DemethylationMolten pyridinium hydrochloride200-250Selective removal of methoxy groups [1]
Ullmann couplingCu/K₂CO₃ in pyridine, reflux115-120Formation of diaryl ether bond [1]
WorkupStandard aqueous extractionRoom temperatureProduct isolation and purification [1]

Alternative Synthetic Routes

An alternative synthetic route to Etalocib bypasses the traditional Ullmann conditions through nucleophilic aromatic substitution [1]. In this approach, compound (VIII) is mono-demethylated with sodium ethanethiolate in hot N,N-dimethylformamide to provide phenol (XI) [1]. The addition of 2-fluorobenzonitrile to phenol (XI), mediated by potassium fluoride-alumina and 18-crown-6 in refluxing acetonitrile, provides nitrile (XII) [1].

This alternative route offers several advantages over the traditional Ullmann method. Nucleophilic aromatic substitution typically requires milder reaction conditions and avoids the harsh temperatures associated with classical Ullmann chemistry [4]. The use of fluorinated aromatic compounds as electrophiles in nucleophilic aromatic substitution has become increasingly popular due to their enhanced reactivity compared to other haloarenes [4].

The mechanism of nucleophilic aromatic substitution involves the formation of a Meisenheimer complex as an intermediate, followed by elimination of the leaving group [4]. The reaction is facilitated by electron-withdrawing groups on the aromatic ring, which stabilize the negative charge developed during the substitution process [4].

Boron tribromide-assisted demethylation of compound (XII), followed by hydrolysis and esterification, completes the alternate synthesis of intermediate (X) [1]. This demethylation strategy using boron tribromide is particularly effective for methyl aryl ethers and proceeds under relatively mild conditions compared to other demethylation methods [5].

Alternative Route StepReagentsConditionsAdvantages
Mono-demethylationSodium ethanethiolate/DMFHot DMFSelective reaction [1]
SNAr reactionKF-alumina, 18-crown-6/MeCNRefluxMilder than Ullmann [1]
Final demethylationBBr₃Standard conditionsHigh selectivity [1]

Key Intermediates in Etalocib Synthesis

Several critical intermediates are essential for the successful synthesis of Etalocib. The biphenyl side chain construction begins with 4-benzyloxy-2-hydroxyacetophenone (I), which is alkylated with 1-bromo-3-chloropropane to provide compound (II) [1]. Reduction of the keto group with triethylsilane in trifluoroacetic acid provides compound (III), which is then regiospecifically brominated with N-bromosuccinimide to give compound (IV) [1].

The Suzuki biaryl coupling represents a crucial step in the synthesis, where compound (IV) reacts with 4-fluorophenylboronic acid to prepare chloride (V) [1]. Suzuki coupling reactions are palladium-catalyzed cross-coupling reactions between organoborane compounds and organic halides or triflates [6]. This reaction has become one of the most important methods for carbon-carbon bond formation in organic synthesis due to its mild reaction conditions and broad substrate scope [6].

The chloride (V) is subsequently treated with sodium iodide in refluxing 2-butanone to give intermediate iodide (VI) [1]. This halogen exchange reaction (Finkelstein reaction) converts the less reactive chloride to the more reactive iodide, facilitating subsequent nucleophilic substitution reactions [7].

The key diaryl ethyl fragment begins with the deprotonation and alkylation of 1,3-dimethoxybenzene (VII) to provide compound (VIII) [1]. The protecting group strategy employed in this synthesis utilizes benzyl ethers, which can be selectively removed by hydrogenolysis under mild conditions without affecting other functional groups [5].

IntermediateStructure TypeFormation MethodNext Step
Compound (II)Alkylated acetophenoneAlkylation with 1-bromo-3-chloropropane [1]Reduction
Compound (IV)Brominated aromaticRegiospecific bromination [1]Suzuki coupling
Compound (VI)Iodide electrophileFinkelstein reaction [1]Final coupling
Compound (VIII)Alkylated dimethoxybenzeneDeprotonation/alkylation [1]Demethylation

Reaction Mechanisms and Conditions

The mechanism of the Ullmann biaryl ether synthesis has been extensively studied using both experimental and computational methods [8] [9]. Recent investigations have provided detailed insights into the catalytic cycle and the nature of the active copper species. Three-coordinate, heteroleptic species [Cu(LX)OAr]⁻ were shown by experiment and DFT calculations to be the most stable complexes in catalytic systems [8].

The oxidative addition of iodoarenes occurs irreversibly to the [Cu(LX)OAr]⁻ complexes and is turnover-limiting [8]. Carbon-13/carbon-12 isotope effects measurements confirmed that oxidative addition occurs without evidence for an aryl radical intermediate [8]. The reaction mechanism involves dissociation of iodide and reductive elimination of the biaryl ether from the resulting neutral copper(III) complex [8].

Modern Ullmann-type reactions employ catalytic amounts of copper (typically 1-10 mol%) and auxiliary ligands that dramatically improve the reaction efficiency [10]. Bidentate ligands such as diamines, amino alcohols, and diketones are particularly effective in stabilizing the copper intermediates and lowering the reaction temperatures [10].

The copper catalytic cycle in Ullmann-type couplings involves Cu(I) and Cu(III) oxidation states [10]. The Cu(I)/Cu(III) catalytic cycle begins with the formation of a copper nucleophile complex through reaction of copper(I) halide with a nucleophile in the presence of a base [11]. Oxidative addition of an aryl halide leads to the formation of a Cu(III) intermediate, which undergoes reductive elimination to provide the coupling product and regenerate the Cu(I) catalyst [11].

Mechanistic StepProcessKey FeaturesEvidence
Complex formation[Cu(LX)OAr]⁻ generationMost stable species [8]DFT calculations [8]
Oxidative additionAr-I bond breakingTurnover-limiting [8]Isotope effects [8]
Reductive eliminationC-O bond formationFrom Cu(III) complex [8]No radical involvement [8]

Reaction conditions for modern Ullmann ether synthesis typically involve temperatures between 80-150°C, significantly lower than the classical conditions requiring >200°C [12]. Solvent selection is crucial, with polar aprotic solvents such as N,N-dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone being most effective [12]. Base selection typically involves potassium carbonate, cesium carbonate, or potassium phosphate [12].

Purification and Characterization Methods

Purification of Etalocib and its synthetic intermediates relies primarily on flash column chromatography using silica gel as the stationary phase [13]. The typical mobile phase systems employ mixtures of ethyl acetate and hexane in varying ratios depending on the polarity of the target compound [13]. For Etalocib intermediates, gradient elution from 1:10 ethyl acetate-hexane to 1:2 ethyl acetate-hexane is commonly employed [13].

Recrystallization serves as an important final purification step for obtaining analytically pure Etalocib. Common recrystallization solvents include ethanol, methanol, and ethanol-dimethylformamide mixtures [14]. The choice of recrystallization solvent depends on the solubility profile of the compound and the nature of impurities to be removed [13].

High-performance liquid chromatography (HPLC) analysis is essential for purity assessment and quantitative analysis of Etalocib [15]. Reverse-phase HPLC using C18 columns with methanol-water or acetonitrile-water mobile phases provides excellent separation and quantification capabilities [15]. UV detection at 254 nm or 280 nm is typically employed due to the aromatic chromophores present in the molecule [15].

Characterization methods for Etalocib include comprehensive spectroscopic and analytical techniques [16] [17]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed structural confirmation and purity assessment [13]. Carbon-13 nuclear magnetic resonance (¹³C NMR) offers additional structural verification and carbon framework elucidation [13].

Analytical MethodPurposeTypical ConditionsKey Information
Flash chromatographyPrimary purificationSilica gel, EtOAc/hexane gradients [13]Compound separation
¹H NMRStructure confirmation400-500 MHz, CDCl₃ or DMSO-d₆ [13]Proton environments
¹³C NMRCarbon framework100-125 MHz, same solvents [13]Carbon connectivity
HPLCPurity analysisC18 column, MeOH/H₂O mobile phase [15]Quantitative purity

Infrared (IR) spectroscopy provides functional group identification and structural confirmation [13]. Characteristic absorption bands include C=O stretching around 1645 cm⁻¹ for carboxylic acid groups and aromatic C=C stretching in the 1600-1500 cm⁻¹ region [13]. Mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis [17].

Elemental analysis provides quantitative determination of carbon, hydrogen, fluorine, and oxygen content, serving as a final confirmation of molecular composition and purity [16] [18]. The calculated values for Etalocib (C₃₃H₃₃FO₆) are C, 69.95%; H, 5.69%; F, 3.35%; O, 16.94% [16] [18].

Scale-up Considerations for Research Applications

Scale-up synthesis of Etalocib for research applications requires careful consideration of reaction engineering principles and process optimization. The traditional Ullmann reaction presents several challenges for large-scale synthesis, including high copper loadings, elevated temperatures, and potential safety concerns associated with high-temperature reactions [6] [19].

Modern catalytic approaches using low catalyst loadings (less than 1 mol% copper) represent a significant improvement for scale-up applications [10]. These improved methodologies operate at lower temperatures (80-150°C) and provide better atom economy compared to stoichiometric copper methods [10]. Catalyst recovery and recycling becomes economically important at larger scales [10].

Heat transfer considerations are critical during scale-up of the Ullmann ether synthesis. The exothermic nature of the copper-catalyzed coupling reaction requires adequate cooling capacity and temperature control systems [20]. Jacketed reactors with efficient stirring systems are essential for maintaining uniform temperature distribution [20].

Solvent selection for scale-up operations must balance reaction efficiency with environmental and safety considerations [21]. N-methylpyrrolidone (NMP) and dimethylformamide (DMF), while effective solvents for Ullmann reactions, present environmental concerns and high boiling points that complicate solvent recovery [21]. Alternative solvents such as toluene or xylene with appropriate ligand systems may provide more sustainable options [21].

Scale-up ParameterLaboratory ScaleResearch ScaleConsiderations
Reactor volume25-100 mL1-10 LHeat transfer, mixing [20]
Catalyst loading10-20 mol%1-5 mol%Cost, recovery [10]
Temperature control±5°C±2°CSafety, selectivity [20]
Solvent recoveryNot required>90% recoveryEnvironmental impact [21]

Process analytical technology (PAT) implementation enables real-time monitoring of critical process parameters during scale-up synthesis [15]. In-line HPLC and near-infrared spectroscopy can provide continuous monitoring of reaction progress and product quality [15]. This real-time data allows for adaptive process control and quality assurance [15].

Purification strategies for research-scale synthesis often employ continuous chromatographic techniques or preparative HPLC systems for high-purity requirements [22]. Crystallization-based purification becomes increasingly important at larger scales due to cost considerations and environmental impact [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

544.22611693 g/mol

Monoisotopic Mass

544.22611693 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

THY6RIW44R

Pharmacology

Etalocib is a second-generation selective leukotriene B4 receptor (LTB4R) antagonist with potential antineoplastic activity. Although the exact underlying mechanism through which LY293111 exerts its effects has not been fully elucidated, this agent selectively binds to and blocks LTB4Rs, thereby inhibiting the downstream signalling pathway. LY29311 has been shown to induce apoptosis and inhibits cellular proliferation in LTB4R expressing cells, such as pancreatic cancer cells.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Leukotriene
LTB4R [HSA:1241 56413] [KO:K04296 K04297]

Other CAS

161172-51-6

Wikipedia

Etalocib

Dates

Last modified: 08-15-2023
1: Saif MW, Oettle H, Vervenne WL, Thomas JP, Spitzer G, Visseren-Grul C, Enas N, Richards DA. Randomized double-blind phase II trial comparing gemcitabine plus LY293111 versus gemcitabine plus placebo in advanced adenocarcinoma of the pancreas. Cancer J. 2009 Jul-Aug;15(4):339-43. PubMed PMID: 19672152.
2: Adrian TE, Hennig R, Friess H, Ding X. The Role of PPARgamma Receptors and Leukotriene B(4) Receptors in Mediating the Effects of LY293111 in Pancreatic Cancer. PPAR Res. 2008;2008:827096. Epub 2009 Jan 27. PubMed PMID: 19190780; PubMed Central PMCID: PMC2631651.
3: Tong WG, Ding XZ, Talamonti MS, Bell RH, Adrian TE. Leukotriene B4 receptor antagonist LY293111 induces S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells. Anticancer Drugs. 2007 Jun;18(5):535-41. PubMed PMID: 17414622.
4: Baetz T, Eisenhauer E, Siu L, MacLean M, Doppler K, Walsh W, Fisher B, Khan AZ, de Alwis DP, Weitzman A, Brail LH, Moore M. A phase I study of oral LY293111 given daily in combination with irinotecan in patients with solid tumours. Invest New Drugs. 2007 Jun;25(3):217-25. Epub 2006 Dec 5. PubMed PMID: 17146732.
5: Zhang W, McQueen T, Schober W, Rassidakis G, Andreeff M, Konopleva M. Leukotriene B4 receptor inhibitor LY293111 induces cell cycle arrest and apoptosis in human anaplastic large-cell lymphoma cells via JNK phosphorylation. Leukemia. 2005 Nov;19(11):1977-84. PubMed PMID: 16151469.
6: Hennig R, Ventura J, Segersvard R, Ward E, Ding XZ, Rao SM, Jovanovic BD, Iwamura T, Talamonti MS, Bell RH Jr, Adrian TE. LY293111 improves efficacy of gemcitabine therapy on pancreatic cancer in a fluorescent orthotopic model in athymic mice. Neoplasia. 2005 Apr;7(4):417-25. PubMed PMID: 15967119; PubMed Central PMCID: PMC1501143.
7: Schwartz GK, Weitzman A, O'Reilly E, Brail L, de Alwis DP, Cleverly A, Barile-Thiem B, Vinciguerra V, Budman DR. Phase I and pharmacokinetic study of LY293111, an orally bioavailable LTB4 receptor antagonist, in patients with advanced solid tumors. J Clin Oncol. 2005 Aug 10;23(23):5365-73. Epub 2005 Jun 6. PubMed PMID: 15939925.
8: Ding XZ, Talamonti MS, Bell RH Jr, Adrian TE. A novel anti-pancreatic cancer agent, LY293111. Anticancer Drugs. 2005 Jun;16(5):467-73. Review. PubMed PMID: 15846111.
9: Hennig R, Ding XZ, Tong WG, Witt RC, Jovanovic BD, Adrian TE. Effect of LY293111 in combination with gemcitabine in colonic cancer. Cancer Lett. 2004 Jul 8;210(1):41-6. PubMed PMID: 15172119.
10: Tong WG, Ding XZ, Hennig R, Witt RC, Standop J, Pour PM, Adrian TE. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells. Clin Cancer Res. 2002 Oct;8(10):3232-42. PubMed PMID: 12374694.

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